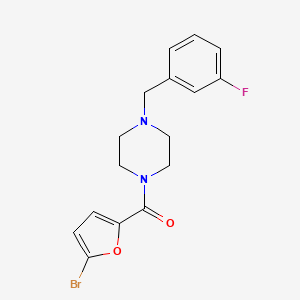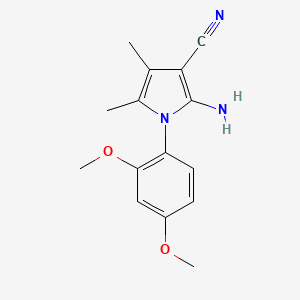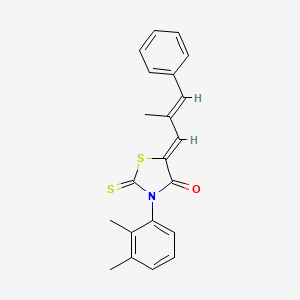![molecular formula C14H16INO4 B4672542 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4672542.png)
1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione
説明
1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione, also known as IPMD, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinediones, which have been shown to exhibit a wide range of pharmacological activities.
作用機序
The exact mechanism of action of 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons. It has also been shown to inhibit the activity of glutamate, an excitatory neurotransmitter that is involved in many neurological disorders.
Biochemical and Physiological Effects:
1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes. In addition, 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to improve cognitive function by enhancing the activity of certain neurotransmitter systems in the brain.
実験室実験の利点と制限
One of the main advantages of 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione is its versatility as a research tool. It can be used to study a wide range of biological processes, including inflammation, oxidative stress, and neurotransmitter function. However, there are also some limitations to its use. For example, 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione is relatively expensive, and its synthesis can be challenging. In addition, its effects can be dose-dependent, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the product. Another area of interest is the investigation of 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione's potential as a treatment for various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is interest in studying the effects of 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione on other biological processes, such as angiogenesis and immune function. Overall, 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione is a promising research tool with many potential applications in the field of pharmacology and neuroscience.
科学的研究の応用
1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. It has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to have anticancer properties, and it has been studied for its potential as a chemotherapeutic agent.
特性
IUPAC Name |
1-[3-(2-iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO4/c1-10-3-4-12(11(15)9-10)19-7-2-8-20-16-13(17)5-6-14(16)18/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGNKHCLUSEKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCON2C(=O)CCC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[(4,5-dibromo-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672476.png)
![3-[1-butyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4672495.png)

![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672509.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(2-methoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672518.png)


![4-chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4672539.png)
![N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4672543.png)
![3-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4672548.png)
![2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4672567.png)